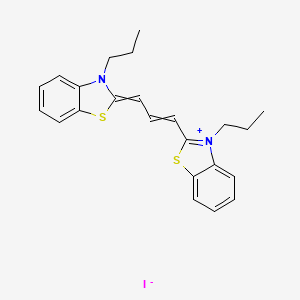

3,3'-Dipropylthiacarbocyanine iodide

Description

Properties

CAS No. |

53336-12-2 |

|---|---|

Molecular Formula |

C23H25IN2S2 |

Molecular Weight |

520.5 g/mol |

IUPAC Name |

(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole iodide |

InChI |

InChI=1S/C23H25N2S2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

JGTCEHAVVINOPG-UHFFFAOYSA-M |

Isomeric SMILES |

CCCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCC.[I-] |

Canonical SMILES |

CCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-] |

Pictograms |

Irritant |

Synonyms |

3,3'-bis(propylthia)dicarbocyanine 3,3'-dipropyl-2,2'-thiadicarbocyanine 3,3'-dipropyl-2,2'-thiadicarbocyanine chloride 3,3'-dipropyl-2,2'-thiadicarbocyanine thiocyanate 3,3'-dipropylthiacarbocyanine iodide 3,3'-dipropylthiodicarbocyanine iodide diS C3-(5) diS-C3-(5) DiSC3(5) DPTDCI |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of 3,3'-Dipropylthiacarbocyanine Iodide: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthesis and purification of 3,3'-Dipropylthiacarbocyanine iodide, a fluorescent dye commonly used as a membrane potential probe in biological research. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Overview of this compound

This compound, often abbreviated as DiSC3(3), is a carbocyanine dye known for its sensitivity to changes in membrane potential.[1] Its fluorescence intensity is dependent on the polarization state of cellular membranes, making it a valuable tool in various biological assays. An increase in the fluorescence of this dye can indicate depolarization of the plasma membrane.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₅IN₂S₂ | [2] |

| Molecular Weight | 520.49 g/mol | [2] |

| Appearance | Crystalline powder | [3] |

| Melting Point | 288 °C (decomposes) | [3] |

| Solubility | Soluble in chloroform/methanol mixtures (10 mg/mL) | [3] |

| Absorption Maximum (λmax) | 559 nm (in methanol) | [3] |

| Emission Maximum (λem) | 575 nm (in methanol) | [3] |

| Molar Extinction Coefficient (ε) | 163,120 M⁻¹cm⁻¹ at 599 nm (in methanol) | [3] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the N-alkylation of a heterocyclic base, 2-methylbenzothiazole, to form a quaternary ammonium salt. The second step is a condensation reaction of this intermediate to form the final carbocyanine dye.

Synthesis Pathway

Caption: Synthesis pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Methyl-3-propylbenzothiazolium Iodide

-

In a round-bottom flask equipped with a reflux condenser, combine 2-methylbenzothiazole and a slight molar excess of 1-iodopropane.

-

The reaction can be carried out without a solvent or in a high-boiling inert solvent.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid product, 2-methyl-3-propylbenzothiazolium iodide, is collected by filtration.

-

Wash the crude product with a suitable solvent, such as diethyl ether, to remove any unreacted starting materials.

-

The product can be used in the next step without further purification if a high purity of starting materials was used.

Step 2: Synthesis of this compound

-

Dissolve two molar equivalents of 2-methyl-3-propylbenzothiazolium iodide in anhydrous pyridine in a round-bottom flask fitted with a reflux condenser.

-

Add one molar equivalent of triethyl orthoformate to the solution. Triethyl orthoformate serves as the source of the methine bridge in the final dye.

-

Heat the reaction mixture to reflux for an appropriate amount of time, typically 1-3 hours. The formation of the intensely colored dye can be observed as the reaction progresses.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude this compound will precipitate from the solution.

-

Collect the solid product by filtration and wash it with a small amount of cold pyridine, followed by a thorough wash with diethyl ether to remove residual pyridine.

Purification of this compound

Purification of the crude product is essential to achieve the high purity required for its use in sensitive biological assays. Recrystallization is a common and effective method for the purification of cyanine dyes.

Purification Workflow

Caption: Workflow for the purification of the dye by recrystallization.

Experimental Protocol for Recrystallization

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent, such as ethanol or a methanol/chloroform mixture, to the flask.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solvent vigorously.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. For larger crystals, the cooling process should be as slow as possible.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal precipitation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation

The following table summarizes the expected outcomes and key data points for the synthesis and purification of this compound.

| Parameter | Step 1: N-propylation | Step 2: Condensation | Purification |

| Product | 2-Methyl-3-propylbenzothiazolium iodide | Crude this compound | Pure this compound |

| Typical Yield | High | Moderate to High | >80% recovery |

| Appearance | White to off-white solid | Dark crystalline solid | Greenish-blue crystalline solid |

| Analytical Technique | NMR Spectroscopy | UV-Vis Spectroscopy, TLC | Melting Point, HPLC, UV-Vis Spectroscopy |

| Expected λmax | N/A | ~559 nm | 559 nm |

It is important to note that the reaction conditions and yields can vary depending on the scale of the synthesis and the purity of the starting materials. Optimization of the protocols may be necessary to achieve the desired results.

References

Illuminating Cellular Energetics: A Technical Guide to 3,3'-Dipropylthiacarbocyanine Iodide as a Membrane Potential Probe

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular physiology, the electrochemical gradient across biological membranes, or membrane potential, stands as a cornerstone of cellular vitality. It governs a multitude of processes, from nutrient transport and ATP synthesis to signal transduction and drug interactions. The ability to accurately measure and monitor membrane potential is therefore paramount in diverse fields of biological research and drug discovery. Among the arsenal of tools available for this purpose, the fluorescent probe 3,3'-Dipropylthiacarbocyanine iodide, often abbreviated as diS-C3(3), has emerged as a widely utilized and reliable indicator.

This technical guide provides an in-depth exploration of the core mechanism of action of diS-C3(3) as a membrane potential probe. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its principles, practical applications, and the nuances of experimental design and data interpretation.

Core Mechanism of Action: A Nernstian Response

At its heart, diS-C3(3) is a lipophilic, cationic fluorescent dye. Its ability to report on membrane potential hinges on its redistribution across the plasma membrane in a manner dictated by the Nernst equation.[1] In essence, the probe's positive charge drives its accumulation inside cells with a negative interior, a state known as membrane hyperpolarization. Conversely, as the membrane depolarizes (becomes less negative), the dye is released from the cells.[2]

The fluorescence of diS-C3(3) is highly sensitive to its environment. In aqueous solutions, it exhibits weak fluorescence. However, upon entering the hydrophobic environment of the cell membrane or binding to intracellular components, its fluorescence quantum yield increases significantly.[1][3] This change in fluorescence intensity or a shift in its emission spectrum serves as the readout for changes in membrane potential.[4]

Unlike some other carbocyanine dyes that exhibit fluorescence quenching upon accumulation, diS-C3(3) typically shows an increase in fluorescence intensity as it moves into the cell.[1][3] This accumulation and subsequent fluorescence enhancement are directly proportional to the magnitude of the membrane potential.

The following diagram illustrates the fundamental mechanism of action of diS-C3(3):

Caption: The electrophoretic movement of cationic diS-C3(3) across the plasma membrane.

Quantitative Data Summary

The spectral properties of diS-C3(3) and its response to membrane potential are critical for experimental design and data analysis. The following tables summarize key quantitative data for diS-C3(3) and its commonly used analog, diS-C3(5).

Table 1: Spectral Properties of diS-C3(3) and diS-C3(5)

| Probe | Excitation Maxima (nm) | Emission Maxima (nm) | Solvent/Environment |

| diS-C3(3) | ~531 | ~570 | Varies with environment |

| diS-C3(5) | 622 | 670 | Aqueous Solution[2][5] |

| 688 | Upon cell hyperpolarization[5] | ||

| 500 | 705 | DMF[6] |

Table 2: Typical Experimental Parameters

| Parameter | Value | Notes |

| Working Concentration | 5 x 10⁻⁸ to 2 x 10⁻⁷ M[1][3] | Optimal concentration should be determined empirically for each cell type. |

| 1 to 5 µM[2] | ||

| Stock Solution | 1-5 mM in DMSO or EtOH[2] | Store at -20°C, avoid repeated freeze-thaw cycles. |

| Incubation Time | 2-20 minutes at 37°C[2] | Dependent on cell type and permeability of the cell wall (if present).[4] |

| Cell Density | 1 x 10⁶ cells/mL[2] | For suspension cells. |

Experimental Protocols

Accurate and reproducible measurements of membrane potential using diS-C3(3) require careful adherence to established protocols. Below are detailed methodologies for key experiments.

Protocol 1: Staining of Suspension Cells for Flow Cytometry or Fluorometry

This protocol outlines the general procedure for labeling suspended cells with diS-C3(3) for analysis.

Caption: A stepwise workflow for labeling suspension cells with diS-C3(3).

Methodology:

-

Prepare a working solution of diS-C3(3) by diluting the stock solution in a suitable buffer (e.g., HBSS, PBS, or serum-free medium) to a final concentration of 1 to 5 µM.[2] The optimal concentration should be determined empirically.

-

Resuspend the cells in the dye working solution at a density of approximately 1 x 10⁶ cells/mL.[2]

-

Incubate the cell suspension at 37°C for 2 to 20 minutes.[2] The incubation time will vary depending on the cell type. For cells with a cell wall, such as yeast, longer incubation times (10-30 minutes) may be necessary.[4]

-

Centrifuge the labeled cells at 1000-1500 rpm for 5 minutes.[2]

-

Carefully remove the supernatant.

-

Gently resuspend the cell pellet in pre-warmed (37°C) growth medium.[2]

-

Wash the cells by repeating the centrifugation and resuspension steps at least once to remove excess dye.[2]

-

Proceed with analysis using a flow cytometer or a fluorometer. For flow cytometry, the signal can often be detected in the conventional FL3 channel.[2]

Protocol 2: Staining of Adherent Cells for Microscopy

This protocol is adapted for cells grown in culture dishes or on coverslips.

Methodology:

-

Grow adherent cells on sterile glass coverslips or in a culture dish.

-

Prepare the diS-C3(3) working solution as described in Protocol 1.

-

Remove the culture medium from the cells.

-

Add the diS-C3(3) working solution to the cells and incubate at 37°C for 2-20 minutes.[2]

-

Remove the staining solution and wash the cells gently with pre-warmed buffer or medium.

-

Mount the coverslip on a microscope slide or observe the dish directly using a fluorescence microscope equipped with appropriate filters.

Protocol 3: Calibration of the diS-C3(3) Signal

To obtain a quantitative measure of membrane potential in millivolts (mV), a calibration curve is necessary. This is typically achieved by using the potassium ionophore valinomycin to clamp the membrane potential at the Nernst equilibrium potential for potassium.[3][7]

Caption: The workflow for generating a membrane potential calibration curve.

Methodology:

-

Prepare a series of calibration buffers with varying extracellular potassium concentrations ([K⁺]out). To maintain constant ionic strength, another cation (e.g., Na⁺) is typically used to replace K⁺.[7]

-

Stain the cells with diS-C3(3) as described in Protocol 1 or 2.

-

Add valinomycin (typically at a final concentration of 1-4 µM) to the cell suspension in each of the calibration buffers.[7] Valinomycin makes the membrane specifically permeable to K⁺ ions.

-

Measure the steady-state fluorescence intensity of the cell suspension in each calibration buffer.

-

Calculate the theoretical membrane potential (Vm) for each [K⁺]out using the Nernst equation: Vm = (RT/zF) * ln([K⁺]out / [K⁺]in) Where:

-

R is the ideal gas constant

-

T is the absolute temperature

-

z is the valence of the ion (1 for K⁺)

-

F is the Faraday constant

-

[K⁺]in is the intracellular potassium concentration (a literature value for the specific cell type is often used, e.g., ~300 mM for B. subtilis).[7]

-

-

Plot the measured fluorescence intensity against the calculated membrane potential to generate a calibration curve. This curve can then be used to convert the fluorescence of experimental samples into absolute membrane potential values.

Signaling Pathways and Logical Relationships

The measurement of membrane potential with diS-C3(3) is often a critical component in understanding broader cellular signaling pathways. For example, changes in membrane potential are integral to processes like apoptosis, ion channel activity, and the response to antimicrobial agents.

The following diagram illustrates a generalized signaling pathway where a stimulus leads to a change in membrane potential, which is then detected by diS-C3(3).

Caption: A schematic of a signaling cascade leading to a detectable change in membrane potential.

Considerations and Limitations

While diS-C3(3) is a powerful tool, it is essential to be aware of its potential limitations:

-

Toxicity: At higher concentrations, carbocyanine dyes can be toxic to cells and may affect mitochondrial function by inhibiting electron transport and uncoupling oxidative phosphorylation.[8][9][10] It is crucial to use the lowest effective concentration.

-

Phototoxicity: Like many fluorescent dyes, diS-C3(3) can generate reactive oxygen species upon illumination, which can be damaging to cells. Minimizing exposure to excitation light is recommended.

-

Mitochondrial Staining: As a cationic and lipophilic molecule, diS-C3(3) can also accumulate in mitochondria, which have a highly negative membrane potential.[8][11] This can complicate the interpretation of plasma membrane potential measurements. The use of mitochondrial uncouplers like CCCP can sometimes be employed to dissipate the mitochondrial potential and isolate the plasma membrane signal.[12]

-

Cell Wall Barrier: In organisms with cell walls, such as yeast and bacteria, the cell wall can act as a barrier to dye penetration, affecting the kinetics of the response.[4]

-

Calibration: The accuracy of quantitative measurements depends heavily on the accuracy of the calibration curve and the assumed intracellular potassium concentration.

Conclusion

This compound is a versatile and sensitive fluorescent probe for the real-time monitoring of membrane potential in a wide range of biological systems. A thorough understanding of its Nernstian mechanism of action, coupled with careful experimental design and data interpretation, empowers researchers to unravel the intricate roles of membrane potential in cellular health, disease, and response to therapeutic interventions. By adhering to the principles and protocols outlined in this guide, scientists can effectively harness the power of diS-C3(3) to shed light on the dynamic electrical landscape of the cell.

References

- 1. researchgate.net [researchgate.net]

- 2. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]

- 3. Transmembrane potentials in cells: a diS-C3(3) assay for relative potentials as an indicator of real changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent probing of membrane potential in walled cells: diS-C3(3) assay in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. 3,3 -Dipropylthiadicarbocyanine iodide = 98.0 TLC, fluorescence 53213-94-8 [sigmaaldrich.com]

- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple effects of DiS-C3(5) on mitochondrial structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the cyanine dye 3,3'-dipropylthiocarbocyanine on mitochondrial energy conservation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the cyanine dye 3,3'-dipropylthiocarbocyanine on mitochondrial energy conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DiS-C3(3) monitoring of in vivo mitochondrial membrane potential in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectral Characteristics of 3,3'-Dipropylthiacarbocyanine Iodide in Different Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dipropylthiacarbocyanine iodide, commonly known as DiSC3(3), is a carbocyanine fluorescent dye. These dyes are widely recognized for their applications as membrane potential probes, fluorescent labels, and photosensitizers. The spectral properties of DiSC3(3), including its absorption and fluorescence characteristics, are highly sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, provides valuable insights into the dye's interaction with its local environment and is a critical consideration in the development of assays and drug delivery systems.

This technical guide provides an overview of the known spectral characteristics of this compound in solution. Due to a scarcity of comprehensive published data on the solvatochromic properties of DiSC3(3) across a wide range of solvents, this guide also includes data for a close structural analog, 3,3'-Diethylthiacarbocyanine iodide, to illustrate the typical behavior of this class of dyes. Furthermore, detailed experimental protocols for characterizing the spectral properties of such dyes are provided, along with conceptual diagrams to illustrate the experimental workflow and the principles of solvatochromism.

Data Presentation

Spectral Properties of this compound (DiSC3(3))

Comprehensive data on the spectral properties of this compound in a variety of solvents is limited in publicly available literature. The most commonly cited data is for its use in methanol.

| Solvent | λmax abs (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λex (nm) | λem (nm) |

| Methanol | 559 | 163,120 at 599 nm¹ | 559 | 575 |

¹Note: There is a discrepancy in the reported wavelength for the molar absorptivity.

Spectral Properties of a Structural Analog: 3,3'-Diethylthiacarbocyanine Iodide (DiSC2(3))

To provide a broader perspective on the solvatochromic behavior of thiacarbocyanine dyes, the following table summarizes the spectral properties of the closely related 3,3'-Diethylthiacarbocyanine iodide. The primary structural difference is the substitution of ethyl groups for the propyl groups on the nitrogen atoms of the benzothiazole rings. This minor change in alkyl chain length is expected to have a minimal effect on the electronic transitions that govern the dye's spectral properties.

| Solvent | λmax abs (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) |

| Methanol | 560[1] | Not Reported | Not Reported |

| Ethanol | 559.25[2] | 161,000[2] | 0.05[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the spectral characteristics of a dye like this compound in different solvents.

Preparation of Stock and Working Solutions

Objective: To prepare a concentrated stock solution of the dye and dilute it to appropriate concentrations for absorption and fluorescence measurements.

Materials:

-

This compound powder

-

Spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide, chloroform, toluene)

-

Volumetric flasks (10 mL, 25 mL, 50 mL)

-

Micropipettes and tips

-

Analytical balance

Protocol:

-

Stock Solution Preparation: a. Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder using an analytical balance. b. Dissolve the powder in a suitable solvent in which the dye is highly soluble (e.g., chloroform/methanol mixture) in a volumetric flask to create a stock solution of a known concentration (typically in the range of 1-5 mM). Ensure the dye is completely dissolved; sonication may be used if necessary.

-

Working Solution Preparation: a. For UV-Vis absorption measurements , prepare a series of dilutions from the stock solution using the desired solvents to achieve a final concentration where the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units). b. For fluorescence measurements , prepare a more dilute working solution (typically in the micromolar to nanomolar range) to avoid inner filter effects. The absorbance of this solution at the excitation wavelength should generally be less than 0.1.

Measurement of Absorption Spectra

Objective: To determine the wavelength of maximum absorption (λmax abs) and the molar absorptivity (ε) of the dye in different solvents.

Materials:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Prepared working solutions of the dye

Protocol:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 300-700 nm for DiSC3(3)).

-

Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam path of the spectrophotometer.

-

Fill a second quartz cuvette with the dye solution and place it in the sample beam path.

-

Perform a baseline correction or "zero" the instrument with the pure solvent.

-

Record the absorption spectrum of the dye solution.

-

Identify the wavelength of maximum absorbance (λmax abs).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Spectra

Objective: To determine the excitation and emission maxima (λex and λem) and the relative fluorescence quantum yield (ΦF) of the dye in different solvents.

Materials:

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

-

Prepared dilute working solutions of the dye

-

A standard fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol) for quantum yield determination.

Protocol:

-

Emission Spectrum: a. Turn on the spectrofluorometer and allow the lamp to stabilize. b. Place the cuvette containing the dye solution in the sample holder. c. Set the excitation wavelength to the λmax abs determined from the absorption spectrum. d. Scan a range of emission wavelengths (e.g., 560-700 nm for DiSC3(3) in methanol). e. The peak of the resulting spectrum is the emission maximum (λem).

-

Excitation Spectrum: a. Set the emission monochromator to the λem. b. Scan a range of excitation wavelengths across the absorption band. c. The resulting spectrum should resemble the absorption spectrum, and its peak confirms the excitation maximum (λex).

-

Relative Quantum Yield (ΦF) Determination: a. Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample dye and a standard of known quantum yield (ΦF_std). b. The quantum yield of the sample (ΦF_s) can be calculated using the following equation: ΦF_s = ΦF_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.

Mandatory Visualization

Experimental Workflow for Solvatochromism Study

Caption: A flowchart illustrating the key steps in a typical solvatochromism study.

Conceptual Diagram of Solvatochromism

Caption: A diagram illustrating positive and negative solvatochromism.

References

A Technical Guide to the Photophysical Properties of 3,3'-Dipropylthiacarbocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and fluorescence lifetime of the carbocyanine dye, 3,3'-Dipropylthiacarbocyanine iodide. It is designed to furnish researchers, scientists, and drug development professionals with the essential photophysical data and experimental methodologies required for the effective application of this fluorescent probe. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use.

Introduction to this compound

This compound is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family. It is widely utilized as a sensitive probe for measuring membrane potential across cellular and mitochondrial membranes. The fluorescence intensity of this dye is highly dependent on the transmembrane potential; it typically exhibits fluorescence quenching upon accumulation in hyperpolarized membranes and an increase in fluorescence upon membrane depolarization. This property makes it an invaluable tool in various biological assays, including studies on ion channel function, mitochondrial activity, and bacterial membrane integrity.

Photophysical Properties

It is a general characteristic of carbocyanine dyes that they possess low fluorescence quantum yields and short excited-state lifetimes in fluid solutions. This is primarily due to efficient non-radiative decay pathways, most notably photoisomerization (cis-trans isomerization) around the polymethine bridge.

For a closely related compound, 3,3'-dihexylthiacarbocyanine iodide , a fluorescence quantum yield of 0.10 has been reported in ethanol, which increases to 0.27 when incorporated into dimyristoylphosphatidyl-choline liposomes[1]. This increase is attributed to the restriction of rotational freedom within the lipid bilayer, which hinders non-radiative decay. Similarly, the fluorescence lifetime of another related dye, 3,3'-diethylthiacarbocyanine iodide , has been measured to be in the range of hundreds of picoseconds in a mixture of dimethyl sulfoxide and toluene[2]. The fluorescence lifetimes of polymethine dyes, including various cyanine dyes, generally fall within the range of 0.50 ns to 1.48 ns in DMSO[3].

Spectroscopic Data

The following table summarizes the available spectroscopic data for this compound in different solvents.

| Solvent | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Reference |

| Methanol | 559 | 575 | [4] |

| Chloroform/Methanol | 559 | Not Specified |

Note: The CAS number for this compound is 53336-12-2.

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime requires rigorous experimental procedures. The following sections detail the standard methodologies for these measurements.

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method, also known as the relative method, is the most common technique for determining the fluorescence quantum yield (ΦF) of a sample. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvents

-

Quantum yield standard (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

-

This compound

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the this compound sample in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

For each solution, record the fluorescence emission spectrum, ensuring the entire emission band is captured.

-

Measure the fluorescence spectrum of a solvent blank and subtract it from each of the sample and standard spectra.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).

-

-

Caption: Workflow for the determination of fluorescence quantum yield using the comparative method.

Determination of Fluorescence Lifetime (Time-Corrored Single Photon Counting - TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical measurement of the time delay between the excitation of a fluorophore by a pulsed light source and the detection of the emitted photon.

Materials and Equipment:

-

TCSPC System (including a pulsed light source, e.g., a picosecond laser diode or a Ti:Sapphire laser, a fast single-photon detector, and timing electronics)

-

Sample holder and cuvettes

-

This compound solution

-

Data analysis software

Procedure:

-

Instrument Setup:

-

Select an appropriate pulsed light source with a high repetition rate and a wavelength suitable for exciting the sample.

-

Align the optical path to direct the excitation light to the sample and collect the emitted fluorescence at a 90-degree angle to minimize scattered light.

-

Use appropriate filters to select the desired excitation and emission wavelengths.

-

-

Data Acquisition:

-

The sample is excited repeatedly by the pulsed light source.

-

The time difference between the laser pulse (start signal) and the arrival of the first photon at the detector (stop signal) is measured for each cycle.

-

These time differences are collected and binned into a histogram, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution to account for the temporal spread of the instrument.

-

The acquired fluorescence decay data is then fitted to an exponential decay model (or a multi-exponential model if the decay is complex) using deconvolution with the IRF.

-

The fitting procedure yields the fluorescence lifetime(s) (τ) of the sample.

-

References

- 1. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

Aggregation Properties of 3,3'-Dipropylthiacarbocyanine Iodide in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dipropylthiacarbocyanine iodide, a member of the carbocyanine family of fluorescent dyes, is widely utilized as a sensitive probe for membrane potential in various biological systems. Its utility is rooted in its spectral properties, which are highly responsive to the local environment. In aqueous solutions, these dyes exhibit a strong tendency to self-aggregate, a phenomenon that significantly alters their photophysical characteristics. This aggregation is a critical consideration for its use in biological and pharmaceutical research, as it can influence the dye's interaction with cells and other biomolecules. This technical guide provides an in-depth overview of the aggregation properties of this compound and related cyanine dyes in aqueous solutions, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying principles.

Core Concepts of Cyanine Dye Aggregation

Cyanine dyes in aqueous solution can exist in equilibrium between monomeric and various aggregated states. The nature of these aggregates is primarily dictated by the intermolecular interactions between the dye molecules. The two most common forms of aggregates are H-aggregates and J-aggregates, distinguished by their unique spectral shifts relative to the monomer.

-

H-aggregates (Hypsochromic): These aggregates exhibit a blue-shift in their absorption maximum compared to the monomer. This is attributed to a "face-to-face" (sandwich-type) arrangement of the dye molecules, leading to strong excitonic coupling.

-

J-aggregates (Bathochromic): In contrast, J-aggregates display a red-shifted and often narrower, more intense absorption band. This is a result of a "head-to-tail" arrangement of the dye molecules, forming a one-dimensional polymer-like chain.

The equilibrium between these states is influenced by factors such as dye concentration, temperature, ionic strength, and the presence of other molecules that can act as templates for aggregation.

Quantitative Data on Cyanine Dye Aggregation

While specific quantitative data for the self-aggregation of this compound in pure aqueous solution is not extensively documented in the reviewed literature, data from closely related cyanine dyes and general principles can provide valuable insights. The following tables summarize typical quantitative parameters investigated in the study of cyanine dye aggregation.

Table 1: Spectroscopic Properties of Monomeric and Aggregated Cyanine Dyes

| Cyanine Dye Analogue | Monomer λmax (nm) | H-aggregate λmax (nm) | J-aggregate λmax (nm) | Solvent/Conditions |

| 3,3'-Diethylthiacarbocyanine iodide | ~555 | Not specified | Not specified | 2.4 vol% methanol-phosphate buffer |

| 3,3'-Diethlythiadicarbocyanine iodide | ~650 | ~580 | Not specified | Aqueous solution with decreasing temperature |

| Generic Cyanine Dye (CY347B) | 578 | Not specified | 593 | Aqueous solution with KCl |

Note: The spectral properties are highly dependent on the specific dye structure and the solution conditions.

Table 2: Thermodynamic Parameters of Cyanine Dye Aggregation

| Cyanine Dye Analogue | Aggregation Process | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Method |

| Generic Cyanine Dye (CY347B) | J-aggregation | 2.328 | Not specified | Not specified | UV-Vis Spectroscopy |

| Generic Cyanine Dye (CY347B) | Dimerization | 1.2675 | Not specified | Not specified | UV-Vis Spectroscopy |

Note: Thermodynamic parameters provide insight into the spontaneity and driving forces of the aggregation process. Negative ΔG° indicates a spontaneous process. The signs of ΔH° and ΔS° can reveal whether the aggregation is enthalpy- or entropy-driven.

Experimental Protocols

The study of cyanine dye aggregation typically involves spectroscopic techniques to monitor the changes in absorption and fluorescence as a function of concentration, temperature, or other environmental factors.

Preparation of Aqueous Dye Solutions

Due to the limited solubility of many cyanine dyes in water, a common procedure involves preparing a concentrated stock solution in an organic solvent, followed by dilution in the aqueous medium of interest.

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent such as methanol or dimethylformamide (DMF).

-

Working Solution Preparation: Add a small volume of the stock solution to the desired aqueous buffer (e.g., phosphate buffer, Tris buffer) with vigorous stirring to achieve the final desired dye concentration. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid influencing the aggregation behavior.

UV-Visible Absorption Spectroscopy

This is the primary technique for identifying and characterizing H- and J-aggregates based on their characteristic spectral shifts.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Procedure:

-

Record the absorption spectra of the dye in the aqueous solution over a range of concentrations.

-

Monitor the changes in the absorption maxima and the appearance of new bands corresponding to H- or J-aggregates.

-

To determine thermodynamic parameters, record the absorption spectra at various temperatures, ensuring the system reaches thermal equilibrium at each temperature.

-

-

Data Analysis: The critical aggregation concentration (CAC) can be estimated from the concentration-dependent spectra as the point where the spectral changes indicative of aggregation begin to occur.

Fluorescence Spectroscopy

Fluorescence spectroscopy is highly sensitive to the aggregation state of cyanine dyes, as aggregation often leads to fluorescence quenching or changes in the emission spectrum.

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Record the fluorescence emission spectra of the dye solutions at various concentrations, using an excitation wavelength corresponding to the monomer absorption maximum.

-

Monitor the fluorescence intensity and any shifts in the emission maximum. A significant decrease in fluorescence intensity is often observed upon aggregation.

-

-

Data Analysis: The CAC can be determined by plotting the fluorescence intensity versus the dye concentration. The concentration at which a sharp change in the slope of the plot occurs is taken as the CAC.

Visualization of Aggregation Concepts

Monomer-Aggregate Equilibrium

The following diagram illustrates the dynamic equilibrium between the monomeric, H-aggregated, and J-aggregated states of a cyanine dye in aqueous solution.

Chemical structure and CAS number for 3,3'-Dipropylthiacarbocyanine iodide

An In-depth Technical Guide to 3,3'-Dipropylthiacarbocyanine Iodide for Researchers and Drug Development Professionals

Introduction

This compound, commonly referred to as DiSC3(3), is a cationic carbocyanine dye extensively utilized as a fluorescent probe for the measurement of plasma membrane potential in a variety of biological systems. As a lipophilic cation, its distribution across the cell membrane is governed by the Nernst equation, making it a sensitive indicator of changes in transmembrane potential.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key applications of DiSC3(3), with a particular focus on its use in drug discovery and development for screening membrane-active compounds.

Chemical Identity and Properties

The fundamental chemical and physical properties of this compound are summarized below. It is crucial to distinguish DiSC3(3) from a similar, longer-wavelength dye, 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)), as their spectral properties and fluorescence response mechanisms differ significantly.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Citation |

| Chemical Name | 3-Propyl-2-[3-[3-propyl-2(3H)benzothiazolylidene]-1-propenyl]benzothiazolium iodide | [1] |

| Common Synonym | DiSC3(3) | [1] |

| CAS Number | 53336-12-2 | [1] |

| Molecular Formula | C₂₃H₂₅IN₂S₂ | [1] |

| Molecular Weight | 520.49 g/mol | [1] |

| Appearance | Crystalline powder | [1] |

| Melting Point | 288 °C (decomposes) | [1] |

| Solubility | Soluble in DMSO, methanol, chloroform | [1] |

| Excitation Max (λex) | 559 nm (in methanol) | [1] |

| Emission Max (λem) | 575 nm (in methanol) | [1] |

| Extinction Coeff. (ε) | 163,120 M⁻¹cm⁻¹ at 599 nm (in methanol) | [1] |

Mechanism of Action as a Membrane Potential Probe

Unlike many carbocyanine dyes that exhibit fluorescence quenching upon aggregation inside cells, DiSC3(3) displays a distinct mechanism. In viable cells with a negative-inside membrane potential, the cationic DiSC3(3) dye is driven into the cytoplasm.[1] Once inside, it binds to intracellular proteins and other components, which leads to a significant enhancement of its fluorescence quantum yield.[1] This results in a direct relationship: a more negative (hyperpolarized) membrane potential leads to greater dye accumulation and thus higher fluorescence intensity.

Conversely, when the membrane depolarizes (becomes less negative), the driving force for dye entry is reduced, causing the dye to be released from the cell into the extracellular medium. This release from the intracellular binding sites results in a decrease in fluorescence intensity.[2] This response makes DiSC3(3) an excellent tool for monitoring cellular depolarization events, such as those induced by ion channel modulators or membrane-disrupting antimicrobial agents.

In some cell types, such as yeast, the accumulation of DiSC3(3) is also associated with a red shift in the emission maximum (e.g., from 572 nm to 582 nm).[2] This spectral shift can be used as a ratiometric parameter for membrane potential, which can be more robust than simple intensity measurements as it is less susceptible to artifacts from photobleaching or dye concentration fluctuations.[2]

Caption: Mechanism of DiSC3(3) as a membrane potential probe.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solution (1-5 mM): Prepare a stock solution of DiSC3(3) in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 1 mM stock solution, dissolve 5.20 mg of DiSC3(3) (MW = 520.49) in 10 mL of DMSO.

-

Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Working Solution (0.1 - 2.0 µM): On the day of the experiment, dilute the stock solution into the appropriate assay buffer (e.g., HEPES buffer, PBS with glucose, or bacterial growth medium) to the final desired working concentration. The optimal concentration must be determined empirically for each cell type and assay condition but typically falls within the 0.1 to 2.0 µM range.

High-Throughput Screening Protocol for Antimicrobial-Induced Depolarization

This protocol is designed for a 96-well microplate format, suitable for screening compound libraries for agents that depolarize the bacterial cytoplasmic membrane.

Caption: Workflow for HTS of membrane-depolarizing compounds.

Experimental Steps:

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) in a suitable broth to the mid-logarithmic growth phase.

-

Cell Preparation: Harvest the cells by centrifugation, wash them once with the assay buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2), and resuspend them in the same buffer to a final optical density at 600 nm (OD₆₀₀) of approximately 0.2.

-

Plate Setup: Dispense the cell suspension into the wells of a black, clear-bottom 96-well plate.

-

Dye Loading: Add DiSC3(3) to each well to a final concentration determined by prior optimization (e.g., 0.5 µM). Incubate the plate at room temperature or 37°C for 10-20 minutes to allow the dye to equilibrate and the fluorescence signal to stabilize.

-

Baseline Reading: Measure the initial fluorescence intensity using a plate reader.

-

Compound Addition: Add test compounds, a positive control (e.g., a known depolarizing agent like gramicidin), and a negative control (vehicle, e.g., DMSO) to the respective wells.

-

Kinetic Measurement: Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30-60 minutes). A rapid decrease in fluorescence indicates membrane depolarization.

-

Data Analysis: For each well, calculate the percentage change in fluorescence relative to the baseline and normalize to the controls. Compounds causing a significant drop in fluorescence are identified as primary hits.

Table 2: Typical Experimental Parameters for DiSC3(3) Assays

| Parameter | Bacteria (S. aureus) | Yeast (S. cerevisiae) | Mammalian Cells |

| Cell Density | OD₆₀₀ ≈ 0.2-0.3 | ≤5 x 10⁶ cells/mL[2] | 1 x 10⁶ cells/mL |

| Dye Concentration | 0.5 - 1.0 µM | 0.1 µM[2] | 0.1 - 0.5 µM |

| Assay Buffer | HEPES with glucose | Growth Medium or Buffer | HBSS or PBS |

| Incubation Time | 10-20 minutes | 10-30 minutes[2] | 5-15 minutes |

| Instrumentation | Fluorescence Plate Reader | Spectrofluorometer, Flow Cytometer | Plate Reader, Flow Cytometer, Microscope |

Quantitative Analysis and Calibration

While DiSC3(3) is excellent for qualitative screening, its fluorescence signal can be calibrated to provide quantitative measurements of membrane potential in millivolts (mV). This is typically achieved by using the K⁺/valinomycin method to clamp the membrane potential to known values calculated by the Nernst equation.

Protocol for Calibration:

-

Prepare Buffers: Create a series of buffers with identical ionic strength but varying K⁺ concentrations (e.g., from 1 mM to 150 mM), where the decrease in KCl is compensated by an increase in NaCl.

-

Cell Preparation: Resuspend cells in the low-K⁺ buffer.

-

Assay Setup: Add cells and DiSC3(3) to a fluorometer cuvette or microplate well.

-

Add Valinomycin: Add valinomycin (a K⁺ ionophore, final concentration ~1 µM). This makes the membrane selectively permeable to K⁺.

-

Titration: Sequentially add aliquots of the high-K⁺ buffer to the sample, recording the stable fluorescence value after each addition.

-

Calculate Potential: For each external K⁺ concentration ([K⁺]out), calculate the corresponding membrane potential (ΔΨ) using the Nernst equation, assuming a constant intracellular K⁺ concentration ([K⁺]in, e.g., ~150 mM):

ΔΨ (mV) = -61.5 * log₁₀ ([K⁺]in / [K⁺]out)

-

Generate Curve: Plot the measured fluorescence intensity against the calculated membrane potential (ΔΨ) to generate a calibration curve. This curve can then be used to convert fluorescence measurements of unknown samples into quantitative membrane potential values.

Conclusion

This compound (DiSC3(3)) is a powerful and versatile fluorescent probe for the real-time measurement of membrane potential. Its mechanism of fluorescence enhancement upon accumulation in polarized cells makes it particularly suitable for high-throughput screening assays designed to identify compounds that induce membrane depolarization. For researchers and drug development professionals, particularly in the field of antimicrobial discovery, a thorough understanding of its properties and application protocols is essential for the successful implementation of robust and quantitative cell-based assays.

References

Molecular weight and formula of 3,3'-Dipropylthiacarbocyanine iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of 3,3'-Dipropylthiacarbocyanine iodide, a fluorescent probe widely utilized in cellular and microbiological research.

Core Compound Identification and Properties

This compound is a carbocyanine fluorescent dye that is highly sensitive to cell membrane potential. It is crucial to distinguish between two closely related compounds often found in literature, which differ by the length of their methine chain:

-

This compound (diSC₃(3)) : The subject of this guide.

-

3,3'-Dipropylthiadicarbocyanine iodide (diSC₃(5)) : A related dye with a longer methine chain, resulting in different spectral properties.

The data presented herein pertains to This compound (diSC₃(3)) .

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₂₃H₂₅IN₂S₂ | [1][2] |

| Molecular Weight | 520.49 g/mol | [1][2] |

| CAS Number | 53336-12-2 | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 288 °C (decomposes) | [1] |

| Solubility | Soluble in DMSO and a mixture of chloroform/methanol. | [1][2] |

| Excitation Wavelength (λex) | 559 nm (in methanol) | [1] |

| Emission Wavelength (λem) | 575 nm (in methanol) | [1] |

Mechanism of Action and Applications

This compound is a cationic, lipophilic dye used as an optical probe for membrane potential. Its mechanism of action is based on its ability to redistribute across the plasma membrane in response to the electrochemical gradient. In cells with a polarized (negative inside) membrane, the dye is excluded. However, upon membrane depolarization, the dye enters the cell and binds to intracellular lipid-rich components. This binding event leads to a significant increase in its fluorescence intensity.[1]

This property makes it an invaluable tool for:

-

Monitoring membrane potential changes : An increase in fluorescence directly indicates depolarization of the plasma membrane.[1]

-

Assessing bacterial membrane permeability : It has been used to study the effects of antimicrobial agents that target the cell membrane.[1]

-

High-throughput screening : Its fluorescent signal can be adapted for plate reader-based assays to screen for compounds that alter membrane potential.

Experimental Protocol: Measurement of Bacterial Membrane Potential

This protocol provides a general framework for measuring changes in bacterial membrane potential using this compound with a fluorescence plate reader. This method is adapted from protocols for similar voltage-sensitive dyes.[3][4]

Materials:

-

This compound (diSC₃(3))

-

Dimethyl sulfoxide (DMSO)

-

Bacterial culture in logarithmic growth phase

-

Appropriate growth medium (e.g., LB Broth)

-

Bovine Serum Albumin (BSA)

-

Black, clear-bottom 96-well microtiter plates

-

Fluorescence microplate reader with appropriate filters (e.g., excitation ~560 nm, emission ~580 nm)

-

Positive control for depolarization (e.g., Gramicidin or Valinomycin)

Procedure:

-

Preparation of Dye Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration in the assay should be approximately 1 µM, with a final DMSO concentration of 1% to ensure solubility.[3]

-

Cell Culture Preparation:

-

Grow bacteria in a suitable medium to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.5).

-

Dilute the culture to an OD₆₀₀ of 0.2 in pre-warmed growth medium supplemented with 0.5 mg/ml BSA. BSA helps to prevent non-specific binding of the dye to surfaces.[3]

-

-

Assay Setup:

-

Add 135 µL of the diluted cell suspension to the wells of a black, clear-bottom 96-well plate.

-

Include wells for control groups:

-

Negative Control: Cells with dye and vehicle (e.g., DMSO) for the test compound.

-

Positive Control: Cells with dye and a known depolarizing agent (e.g., 5 µM gramicidin).[3]

-

Blank: Medium only, to measure background fluorescence.

-

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader set to the appropriate temperature for bacterial growth.

-

Record the baseline fluorescence for 2-3 minutes.[3]

-

Add the test compound or positive control to the respective wells.

-

Add the this compound stock solution to all wells (except the blank) to a final concentration of 1 µM.[3]

-

Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the medium-only wells) from all experimental readings.

-

Normalize the fluorescence data to the baseline reading for each well.

-

Compare the fluorescence changes in the wells with the test compound to the negative and positive controls.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a membrane potential assay using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Excitation and Emission Spectra of 3,3'-Dipropylthiacarbocyanine Iodide

Abstract

This technical guide provides a comprehensive overview of the spectral properties of the fluorescent dye 3,3'-Dipropylthiacarbocyanine iodide (CAS: 53336-12-2). It is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy in their work. This document details the excitation and emission characteristics of the dye, presents its physicochemical properties in a clear tabular format, and provides a detailed experimental protocol for the accurate measurement of its fluorescence spectra. A graphical representation of the experimental workflow is also included to facilitate understanding and implementation.

Introduction

This compound is a carbocyanine dye widely used as a fluorescent probe.[1] Its sensitivity to changes in membrane potential makes it a valuable tool in various biological assays, including studies of cellular and mitochondrial membrane potential.[2] An increase in the fluorescence intensity of this dye is indicative of plasma membrane depolarization.[1] Understanding the precise excitation and emission spectra of this compound is critical for its effective application in research and drug development, ensuring optimal experimental design and data interpretation.

Physicochemical and Spectral Properties

The key physicochemical and spectral properties of this compound are summarized in the table below. All data is presented for the compound with CAS number 53336-12-2.

| Property | Value | Source |

| CAS Number | 53336-12-2 | [1][2][3] |

| Molecular Formula | C₂₃H₂₅IN₂S₂ | [1][3] |

| Molecular Weight | 520.49 g/mol | [1][3] |

| Appearance | Crystalline powder | [1] |

| Melting Point | 288 °C (decomposes) | [1] |

| Solubility | Chloroform/Methanol: 10 mg/mL, DMSO | [1][3] |

| Excitation Maximum (λex) | 559 nm (in methanol) | [1] |

| Emission Maximum (λem) | 575 nm (in methanol) | [1] |

| Molar Extinction Coefficient (ε) | 163,120 M⁻¹cm⁻¹ at 599 nm (in methanol) | [1] |

| 17,425 M⁻¹cm⁻¹ at 298 nm (in methanol) | [1] | |

| 40,246 M⁻¹cm⁻¹ at 220 nm (in methanol) | [1] |

Experimental Protocol for Spectral Characterization

This section outlines a detailed methodology for determining the excitation and emission spectra of this compound.

3.1. Materials and Equipment

-

This compound (CAS: 53336-12-2)

-

Spectroscopy-grade methanol

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer with a xenon lamp source and dual monochromators

-

UV-Vis spectrophotometer

3.2. Sample Preparation

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in spectroscopy-grade methanol to prepare a concentrated stock solution (e.g., 1 mg/mL). Protect the solution from light to prevent photobleaching.

-

Working Solution Preparation: Prepare a series of dilutions of the stock solution with methanol. For fluorescence measurements, the absorbance of the working solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical concentration for spectral measurement is in the micromolar range.

3.3. Measurement of Excitation Spectrum

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the emission monochromator to the expected emission maximum (around 575 nm) and scan a range of excitation wavelengths (e.g., 450 nm to 570 nm).

-

Data Acquisition: Record the fluorescence intensity at the fixed emission wavelength as a function of the excitation wavelength. The resulting plot is the excitation spectrum.

-

Peak Determination: The wavelength at which the highest fluorescence intensity is observed is the excitation maximum (λex).

3.4. Measurement of Emission Spectrum

-

Instrument Setup: Set the excitation monochromator to the determined excitation maximum (λex). Scan a range of emission wavelengths (e.g., 565 nm to 700 nm).

-

Data Acquisition: Record the fluorescence intensity as a function of the emission wavelength. The resulting plot is the emission spectrum.

-

Peak Determination: The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

3.5. Data Analysis

-

Plot the excitation and emission spectra on the same graph to visualize the Stokes shift.

-

The Stokes shift is the difference in wavelength between the excitation and emission maxima.

-

Ensure that all spectra are corrected for instrument response and background fluorescence from the solvent.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the excitation and emission spectra of this compound.

Caption: Workflow for determining the excitation and emission spectra.

Signaling Pathways and Applications

This compound does not directly participate in cellular signaling pathways in the manner of a signaling molecule. Instead, its utility lies in its ability to report on changes in membrane potential, which is a key component of many signaling events. As a lipophilic cation, it accumulates in cells with a hyperpolarized (more negative) membrane potential. Upon membrane depolarization, the dye is released from the cell, leading to an increase in its fluorescence. This property allows for the indirect monitoring of signaling pathways that involve changes in ion channel activity and membrane potential, such as neurotransmission, muscle contraction, and apoptosis.

The logical relationship of its application as a membrane potential probe is depicted below.

Caption: Principle of membrane potential sensing with the dye.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are a general guide and may require optimization for specific instrumentation and experimental conditions. Always consult the relevant safety data sheets (SDS) before handling any chemical substances.

References

Methodological & Application

Application Notes and Protocols for 3,3'-Dipropylthiacarbocyanine Iodide in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dipropylthiacarbocyanine iodide, commonly known as DiSC3(5), is a lipophilic, cationic fluorescent dye used to measure membrane potential in living cells.[1][2][3] Its accumulation in hyperpolarized membranes, such as the plasma membrane and mitochondrial membranes, is accompanied by fluorescence quenching.[1][4][5] Conversely, membrane depolarization leads to the release of the dye from the membrane and a subsequent increase in fluorescence intensity.[1][4][5] This property makes DiSC3(5) a valuable tool for assessing changes in cellular membrane potential in various contexts, including drug screening, toxicology studies, and the investigation of cellular signaling pathways. This document provides detailed protocols for the application of DiSC3(5) in flow cytometry.

Mechanism of Action

DiSC3(5) is a slow-response, potentiometric probe. Due to its positive charge and lipophilic nature, it passively diffuses across the cell membrane and accumulates in compartments with a negative membrane potential, primarily the cytoplasm and mitochondria.[4][5] In polarized cells with a negative interior, the dye aggregates, leading to self-quenching of its fluorescence.[1][5] When the membrane depolarizes, the electrochemical gradient driving the dye into the cell is reduced, causing the dye to be released into the extracellular medium, resulting in dequenching and an increase in measurable fluorescence.[1][4][5]

Spectral Properties

The spectral properties of DiSC3(5) are crucial for designing flow cytometry experiments.

| Parameter | Wavelength (nm) |

| Maximum Excitation | 622[1][6] |

| Maximum Emission | 670[1][6] |

For flow cytometry, DiSC3(5) can be excited by a red laser (e.g., 633 nm He-Ne laser) and its emission can be detected in a channel typically used for deep-red fluorochromes, such as the FL3 channel.[1][6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of DiSC3(5).

Table 1: Stock and Working Solution Concentrations

| Solution | Recommended Concentration | Solvent | Storage |

| Stock Solution | 1-5 mM[1][6][7] | DMSO or Ethanol[1][6][7] | -20°C, protected from light[1][7] |

| Working Solution | 1-5 µM (optimization required)[1][7] | Serum-free medium, HBSS, or PBS[1][7] | Prepare fresh before use |

Table 2: Staining Parameters for Flow Cytometry

| Parameter | Recommended Value | Notes |

| Cell Density | 1 x 10^6 cells/mL[1][6][7] | Consistent cell density is important for reproducible results. |

| Incubation Time | 2-20 minutes (optimization required)[1][6][7] | The optimal time depends on the cell type.[1][6][7] |

| Incubation Temperature | 37°C[1][6][7] | |

| Centrifugation Speed | 1000-1500 rpm[1][6] | For washing suspension cells. |

Experimental Protocols

Preparation of Reagents

1. DiSC3(5) Stock Solution (1 mM):

-

Dissolve 5.47 mg of DiSC3(5) (Molecular Weight: 546.53 g/mol ) in 10 mL of high-quality, anhydrous DMSO.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.

2. DiSC3(5) Working Solution (1 µM):

-

On the day of the experiment, dilute the 1 mM stock solution 1:1000 in a suitable buffer (e.g., serum-free cell culture medium, Hanks' Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS)).

-

For example, add 1 µL of 1 mM DiSC3(5) stock solution to 1 mL of buffer.

-

Vortex gently to mix.

-

Note: The optimal working concentration may vary between 1 and 5 µM and should be determined empirically for each cell type and experimental condition.[1][7]

Staining Protocol for Suspension Cells

Figure 1. Workflow for staining suspension cells with DiSC3(5).

-

Cell Preparation:

-

Staining:

-

Centrifuge the cell suspension and discard the supernatant.

-

Resuspend the cell pellet in the freshly prepared DiSC3(5) working solution at a density of 1 x 10^6 cells/mL.[1][6][7]

-

Incubate the cells for 2-20 minutes at 37°C, protected from light. The optimal incubation time should be determined for each cell type.[1][6][7]

-

-

Washing:

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in a suitable sheath fluid for flow cytometry.

-

Analyze the samples immediately. Excite with a red laser (e.g., 633 nm) and collect the emission in the deep-red channel (e.g., 670 nm).

-

Staining Protocol for Adherent Cells

Figure 2. Workflow for staining adherent cells with DiSC3(5).

-

Cell Preparation:

-

Culture adherent cells in plates or on coverslips until they reach the desired confluency.

-

-

Staining:

-

Aspirate the culture medium from the cells.

-

Add a sufficient volume of the DiSC3(5) working solution to cover the cell monolayer.

-

Incubate for 2-20 minutes at 37°C, protected from light.[1]

-

-

Washing:

-

Remove the dye-containing solution.

-

Wash the cells two to three times with pre-warmed (37°C) growth medium. For each wash, cover the cells with the medium, incubate for 5-10 minutes, and then remove the medium.[1]

-

-

Cell Detachment and Analysis:

-

Detach the cells from the culture surface using a suitable method (e.g., trypsinization).

-

Neutralize the detachment agent and centrifuge the cells.

-

Resuspend the cell pellet in a suitable buffer for flow cytometry.

-

Analyze the samples immediately as described for suspension cells.

-

Signaling Pathway Visualization

References

- 1. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]

- 2. DiSC3(5) [3,3-Dipropylthiadicarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for 3,3'-Dipropylthiacarbocyanine Iodide (diS-C3(3)) Staining in Live Cell Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dipropylthiacarbocyanine iodide, often abbreviated as diS-C3(3), is a lipophilic, cationic fluorescent dye widely utilized for monitoring membrane potential in living cells. As a member of the carbocyanine dye family, its fluorescence properties are highly sensitive to the transmembrane potential. This makes it a powerful tool for investigating cellular physiology, ion channel activity, and the effects of pharmacological agents on cell membrane integrity and function. Unlike some other carbocyanine dyes that exhibit fluorescence quenching upon cellular uptake, diS-C3(3) typically shows an increase in fluorescence intensity as it accumulates within cells, driven by a more negative membrane potential.[1] This document provides detailed protocols for the use of diS-C3(3) in live-cell fluorescence microscopy, including data presentation, experimental procedures, and visualizations to guide researchers in its effective application.

Principle of Action

diS-C3(3) is a slow-response, Nernstian dye. Its cationic nature leads to its accumulation in cellular compartments with a negative potential, primarily the cytoplasm and mitochondria, relative to the extracellular environment. The extent of this accumulation is proportional to the magnitude of the membrane potential. In a typical healthy cell with a polarized membrane (negative inside), the dye will enter and bind to intracellular components, resulting in an enhanced fluorescence signal.[1] Conversely, membrane depolarization leads to a decrease in dye accumulation and a subsequent reduction in intracellular fluorescence.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of diS-C3(3) and the related dye, 3,3'-Dipropylthiadicarbocyanine iodide (diSC3(5)), which is sometimes used interchangeably in literature. It is crucial to use the correct parameters for the specific dye in use.

Table 1: Spectral Properties of Thiacarbocyanine Dyes

| Dye Name | Excitation Maximum (λex) | Emission Maximum (λem) | Solvent/Condition |

| This compound (diS-C3(3)) | 559 nm | 575 nm | Methanol |

| 3,3'-Dipropylthiadicarbocyanine iodide (diSC3(5)) | 622 nm | 670 nm | Aqueous Buffer |

Data sourced from Sigma-Aldrich and TargetMol.[2][3]

Table 2: Recommended Staining Parameters for Live Cells

| Parameter | Recommended Range | Notes |

| Stock Solution Concentration | 1-5 mM in DMSO or Ethanol | Prepare in a high-quality, anhydrous solvent. Store protected from light at -20°C. |

| Working Concentration | 50 nM to 200 nM (0.05 to 0.2 µM) | The optimal concentration should be determined empirically for each cell type and experimental condition to minimize toxicity.[1] |

| Incubation Time | 5 to 30 minutes | Shorter times for cells in suspension or protoplasts; longer times may be needed for cells with complex walls (e.g., yeast).[2] |

| Incubation Temperature | 37°C | Standard physiological temperature for mammalian cells. |

Experimental Protocols

Protocol 1: Preparation of diS-C3(3) Stock and Working Solutions

-

Stock Solution Preparation (1 mM):

-

Allow the vial of diS-C3(3) powder to equilibrate to room temperature before opening.

-

Dissolve the appropriate amount of diS-C3(3) in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol to achieve a final concentration of 1 mM. For example, for diS-C3(3) with a molecular weight of 520.49 g/mol , dissolve 0.52 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure the dye is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

-

Working Solution Preparation (100 nM):

-

On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

-

Dilute the stock solution in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a serum-free cell culture medium) to the desired final working concentration. For example, to prepare 1 mL of 100 nM working solution, add 0.1 µL of the 1 mM stock solution to 1 mL of buffer.

-

Vortex the working solution gently before use.

-

Protocol 2: Staining of Live Adherent Mammalian Cells

-

Cell Seeding:

-

Seed adherent cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverglass) at a density that will result in 70-80% confluency on the day of the experiment.

-

Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they have adhered and reached the desired confluency.

-

-

Staining Procedure:

-

Aspirate the cell culture medium from the imaging vessel.

-

Wash the cells once with pre-warmed (37°C) physiological buffer (e.g., HBSS) to remove any residual serum, which can interfere with staining.

-

Add the pre-warmed diS-C3(3) working solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light. The optimal incubation time should be determined empirically.

-

-

Imaging:

-

After incubation, the cells can be imaged directly in the staining solution. Alternatively, for experiments sensitive to background fluorescence, the staining solution can be replaced with fresh, pre-warmed buffer immediately before imaging.

-

Use a fluorescence microscope equipped with the appropriate filter set for diS-C3(3) (see Table 3).

-

Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity.

-

Protocol 3: Staining of Live Cells in Suspension

-

Cell Preparation:

-

Harvest cells and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

-

Resuspend the cell pellet in a pre-warmed physiological buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Staining:

-

Add the diS-C3(3) stock solution directly to the cell suspension to achieve the final working concentration.

-

Incubate for 15-30 minutes at 37°C, with gentle agitation, and protected from light.

-

-

Imaging:

-

After incubation, the cells can be directly transferred to an appropriate imaging slide or dish for microscopy.

-

Alternatively, cells can be centrifuged again, the supernatant removed, and the cells resuspended in fresh buffer to reduce background fluorescence.

-

Microscopy and Imaging Guidelines

Table 3: Recommended Fluorescence Microscopy Settings for diS-C3(3)

| Parameter | Recommendation |

| Excitation Filter | A bandpass filter centered around 550-560 nm (e.g., a standard Cy3 filter set may be suitable).[4][5][6][7] |

| Dichroic Mirror | A long-pass filter with a cutoff around 565 nm. |

| Emission Filter | A bandpass filter centered around 570-580 nm. |

| Objective | High numerical aperture (NA) oil or water immersion objective for optimal light collection. |

| Light Source | A stable light source such as a mercury or xenon arc lamp, or a laser line close to the excitation maximum. |

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of diS-C3(3) accumulation and fluorescence.

Experimental Workflow

Caption: Workflow for staining adherent cells with diS-C3(3).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak Signal | - Incorrect filter set.- Dye concentration too low.- Incubation time too short. | - Verify that the excitation and emission filters match the spectral properties of diS-C3(3).- Perform a concentration titration to find the optimal staining concentration.- Increase the incubation time. |

| High Background Fluorescence | - Dye concentration too high.- Incomplete removal of staining solution. | - Reduce the working concentration of diS-C3(3).- Wash cells with fresh buffer after incubation and immediately before imaging. |

| Cell Death or Morphological Changes | - Cytotoxicity from the dye.- Phototoxicity from the imaging light source. | - Use the lowest effective concentration of diS-C3(3).- Reduce the exposure time and excitation light intensity.- Use a live-cell imaging buffer to maintain cell health during imaging.[8][9] |

| Signal Fades Quickly (Photobleaching) | - High excitation light intensity.- Prolonged exposure to light. | - Reduce the intensity of the excitation light.- Use shorter exposure times and acquire images less frequently for time-lapse experiments.- Consider using an anti-fade reagent if compatible with live cells. |

Safety and Handling

diS-C3(3) is a chemical compound with unknown toxicological properties. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the dye in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

- 1. caymanchem.com [caymanchem.com]